Chlorhydrate de gatifloxacine

Vue d'ensemble

Description

Gatifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Gatifloxacin hydrochloride works by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription .

Applications De Recherche Scientifique

Gatifloxacin hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Gatifloxacin hydrochloride, a member of the fourth-generation fluoroquinolone family, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Gatifloxacin hydrochloride acts by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding and supercoiling of bacterial DNA, which are essential steps for DNA replication . As a result, the bacterial cell cannot replicate its DNA, leading to cell death .

Biochemical Pathways

The bactericidal action of Gatifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . By blocking these enzymes, Gatifloxacin disrupts these critical biochemical pathways, leading to bacterial cell death .

Pharmacokinetics

Gatifloxacin has high oral bioavailability (96%), indicating that it is well-absorbed from the gastrointestinal tract . It has a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . It can be administered without dose modification in patients with hepatic impairment, in women, and in the elderly .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by Gatifloxacin leads to the prevention of bacterial DNA replication . This results in the death of the bacterial cell . Gatifloxacin exhibits enhanced activity against clinically relevant pathogens, including common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, Chlamydia pneumoniae, Moraxella catarrhalis, and Legionella spp .

Action Environment

The action, efficacy, and stability of Gatifloxacin can be influenced by various environmental factors. It’s important to note that like all antibiotics, the indiscriminate use of Gatifloxacin could lead to the potential for selection of widespread resistance .

Analyse Biochimique

Biochemical Properties

Gatifloxacin hydrochloride plays a crucial role in biochemical reactions by targeting bacterial enzymes. It specifically inhibits DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication, transcription, repair, and recombination . By binding to these enzymes, gatifloxacin hydrochloride prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .

Cellular Effects

Gatifloxacin hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA synthesis, which leads to the cessation of bacterial growth and replication . This compound also impacts cell signaling pathways and gene expression by interfering with the normal functioning of DNA gyrase and topoisomerase IV . Additionally, gatifloxacin hydrochloride can alter cellular metabolism by disrupting the production of essential proteins required for bacterial survival .

Molecular Mechanism

The molecular mechanism of gatifloxacin hydrochloride involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a complex with these enzymes, gatifloxacin hydrochloride inhibits their activity, preventing the unwinding and supercoiling of bacterial DNA . This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death . Gatifloxacin hydrochloride also exhibits bactericidal activity by inducing the formation of reactive oxygen species, which further damages bacterial DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gatifloxacin hydrochloride change over time. The compound is known for its stability and prolonged activity against bacterial pathogens . Studies have shown that gatifloxacin hydrochloride maintains its antibacterial efficacy over extended periods, making it suitable for long-term treatments . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term exposure to gatifloxacin hydrochloride has been observed to cause changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of gatifloxacin hydrochloride vary with different dosages in animal models. At therapeutic doses, gatifloxacin hydrochloride effectively treats bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and central nervous system disturbances have been observed . Studies have also shown that gatifloxacin hydrochloride can cause phototoxicity and skin reactions at elevated doses . It is important to determine the appropriate dosage to minimize adverse effects while maximizing therapeutic efficacy .

Metabolic Pathways

Gatifloxacin hydrochloride is primarily excreted unchanged in the urine, indicating limited biotransformation in the body . The compound undergoes minimal metabolism, with less than 1% of the dose being converted into metabolites . The primary metabolic pathways involve the formation of ethylenediamine and methylethylenediamine metabolites, which are excreted in small amounts . Gatifloxacin hydrochloride does not interact significantly with cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Transport and Distribution

Gatifloxacin hydrochloride is well absorbed from the gastrointestinal tract after oral administration, with an absolute bioavailability of 96% . The compound has a large volume of distribution, indicating extensive tissue penetration . Gatifloxacin hydrochloride is primarily excreted unchanged in the urine, with minimal fecal elimination . The compound exhibits low protein binding, allowing for efficient distribution within the body . Gatifloxacin hydrochloride is transported across cell membranes via passive diffusion, facilitating its entry into bacterial cells .

Subcellular Localization

Gatifloxacin hydrochloride exhibits subcellular localization within bacterial cells. The compound primarily targets the bacterial DNA gyrase and topoisomerase IV enzymes, which are located in the cytoplasm . By binding to these enzymes, gatifloxacin hydrochloride disrupts their activity and prevents the replication and transcription of bacterial DNA . The compound’s subcellular localization is crucial for its bactericidal activity, as it ensures direct interaction with the target enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gatifloxacin hydrochloride involves multiple steps. One common method starts with the preparation of a boron difluoride chelate derivative, which is then reacted with 2-methyl piperazine in acetonitrile to form gatifloxacin . The reaction conditions typically involve an applied voltage of 18 kV, a flow rate of 0.5 mL/h, and a tip-to-collector distance of 10 cm during the electrospinning process .

Industrial Production Methods: Industrial production of gatifloxacin hydrochloride often employs large-scale synthesis techniques, including high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product. The process involves rigorous quality control measures to detect and quantify any degradation products or impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Gatifloxacin hydrochloride undergoes various chemical reactions, including:

Oxidation: Gatifloxacin can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Although less common, reduction reactions can also occur.

Substitution: Gatifloxacin can undergo substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidative Hydrolysis: This reaction is significant for the stability analysis of gatifloxacin, where oxidative conditions lead to substantial degradation.

Acidic and Basic Hydrolysis: These conditions are used to test the stability and degradation pathways of gatifloxacin.

Major Products Formed: The major products formed from these reactions include various degradation products that are analyzed using stability-indicating methods such as reversed-phase liquid chromatography .

Comparaison Avec Des Composés Similaires

Gatifloxacin hydrochloride is often compared with other fluoroquinolones such as levofloxacin, moxifloxacin, and gemifloxacin:

Levofloxacin: Gatifloxacin is twice as active as levofloxacin against certain pathogens.

Moxifloxacin: Moxifloxacin is eight times as active as levofloxacin, but gatifloxacin has a broader spectrum of activity.

Uniqueness: Gatifloxacin hydrochloride is unique due to its high oral bioavailability, broad-spectrum activity, and relatively low potential for causing photosensitivity reactions .

Propriétés

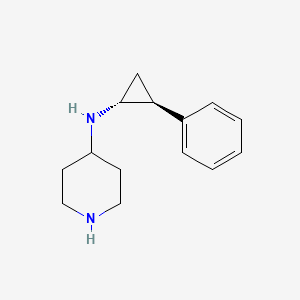

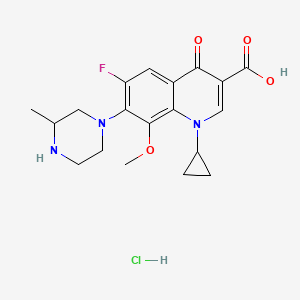

IUPAC Name |

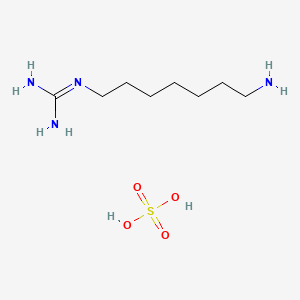

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYBNVXJQVIRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121577-32-0 | |

| Record name | Gatifloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GATIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Gatifloxacin hydrochloride?

A: Gatifloxacin hydrochloride belongs to the fluoroquinolone class of antibiotics. It exerts its antibacterial action by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [, , ] By binding to these enzymes, Gatifloxacin hydrochloride disrupts DNA supercoiling and separation, leading to bacterial cell death.

Q2: What is the molecular formula and weight of Gatifloxacin hydrochloride?

A: The molecular formula of Gatifloxacin hydrochloride is C18H22F2N4O4 • HCl. Its molecular weight is 400.8 g/mol (free base) and 437.3 g/mol (hydrochloride salt). [, ]

Q3: What are some common analytical techniques employed for quantifying Gatifloxacin hydrochloride?

A: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is widely used for determining the concentration of Gatifloxacin hydrochloride in various matrices, including pharmaceuticals, biological samples, and environmental samples. [, , , , ]

Q4: What are the potential benefits of incorporating Gatifloxacin hydrochloride into polymeric nanofibers for drug delivery?

A: Encapsulating Gatifloxacin hydrochloride within polymeric nanofibers, specifically sodium alginate/polyvinyl alcohol (SA/PVA) composites, offers a promising strategy for controlled drug release. [, ] This approach has demonstrated sustained drug release profiles, with approximately 90% of the drug released within 6 hours and continued release over 24 hours. [, ] This controlled release characteristic makes it particularly suitable for applications like wound healing.

Q5: Has Gatifloxacin hydrochloride shown efficacy in treating specific infections?

A: Clinical studies have demonstrated the effectiveness of Gatifloxacin hydrochloride in treating various bacterial infections, including respiratory and urinary tract infections. [, ] One study highlighted its efficacy in decontaminating donor corneas, particularly against common pathogens like Pseudomonas spp. and Coagulase-negative Staphylococci. []

Q6: What are the relative bioavailabilities of Gatifloxacin hydrochloride capsules compared to tablets?

A: A study comparing the pharmacokinetics of Gatifloxacin hydrochloride capsules and tablets in healthy volunteers found no significant differences in key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC). [] The relative bioavailability of the capsules was determined to be 106.3%, indicating bioequivalence between the two formulations. []

Q7: Have any alternative salts of Gatifloxacin been explored for pharmaceutical applications?

A: Research has investigated the pharmacokinetics of Gatifloxacin mesylate tablets, revealing similarities to Gatifloxacin hydrochloride. [] Gatifloxacin mesylate demonstrated favorable characteristics like rapid absorption, high bioavailability, and a prolonged mean retention time. []

Q8: Are there any known challenges related to the stability of Gatifloxacin hydrochloride formulations?

A: While Gatifloxacin hydrochloride is generally considered stable under recommended storage conditions, research has shown that temperature can impact its stability in injection form. [] Furthermore, the formation of visible foreign bodies in Gatifloxacin hydrochloride injection has been linked to specific temperature and pH ranges. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

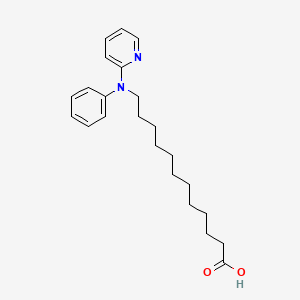

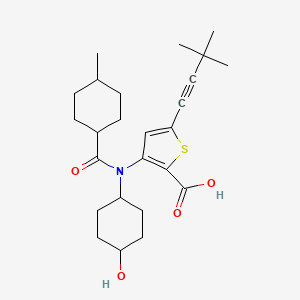

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)